Molybdenum boride is known for its exceptional hardness and resistance to wear and tear, making it a valuable material for research in hard materials and coatings. Studies have shown its potential application in:
Recent research has explored the potential of molybdenum boride in energy storage and conversion applications due to its unique electronic and structural properties. These include:
The recent discovery of two-dimensional (2D) molybdenum borides has opened up new avenues for scientific research. These 2D materials possess unique properties not found in their bulk counterparts, making them interesting for various applications, such as:
Molybdenum boride is a compound formed between molybdenum and boron, known for its unique properties and potential applications in various fields. The most common forms of molybdenum boride include molybdenum diboride (MoB₂), molybdenum boride (MoB), and molybdenum triboride (Mo₂B₅). These compounds are characterized by their high hardness, thermal stability, and electrical conductivity, making them suitable for applications in cutting tools, wear-resistant coatings, and as catalysts in
Several methods have been developed for synthesizing molybdenum borides:
Molybdenum boride stands out due to its exceptional catalytic activity combined with its mechanical properties, making it a versatile material for both industrial and research applications.
Studies on the interactions of molybdenum borides with other materials reveal their compatibility with various substrates in catalysis. For example, their ability to function effectively under acidic conditions enhances their suitability for applications in electrochemical cells . Further research is needed to fully understand the mechanisms behind these interactions and their implications for practical applications.
The α-molybdenum monoboride (α-MoB) and β-molybdenum monoboride (β-MoB) phases are distinguished by their distinct crystal symmetries and thermodynamic stabilities. α-MoB crystallizes in the tetragonal I41/amd space group, featuring alternating layers of molybdenum and boron atoms arranged in a distorted hexagonal close-packed configuration [1]. In contrast, β-MoB adopts the orthorhombic Cmcm space group, with a more open structure that allows for increased boron coordination. First-principles calculations reveal that α-MoB is energetically favorable at ambient conditions, with a formation energy 11 meV/atom lower than β-MoB [1]. This energy difference drives a phase transition at approximately 1,900 K, where β-MoB becomes thermodynamically stable due to entropic contributions [1].
The structural disparity between these phases manifests in their mechanical properties. α-MoB exhibits a Vickers hardness of ~25 GPa, while β-MoB shows marginally lower values (~22 GPa), correlating with their respective bond densities [1]. High-temperature X-ray diffraction studies confirm the reversibility of this transition, though kinetic barriers often result in metastable β-MoB retention at room temperature [1].
Molybdenum diboride (MoB2) exists in two primary polymorphs: the α-MoB2 (AlB2-type) and β-MoB2 (CaSi2-type) structures. The α-phase crystallizes in the P6/mmm space group, characterized by planar hexagonal boron layers interleaved with molybdenum atoms [1]. However, this configuration is metastable, with a formation energy 152 meV/atom higher than the β-MoB2 phase [1]. The β-MoB2 structure adopts the trigonal R3m space group, featuring puckered boron layers that enhance in-plane bonding. A third metastable variant, the P63/mmc structure (isostructural with hP12-WB2), lies 3 meV/atom above the β-phase in energy, showcasing the subtle interplay between boron layer geometry and stability [1].
Recent studies highlight the role of synthetic conditions in phase selection. High-temperature annealing favors the β-MoB2 polymorph, while rapid quenching stabilizes the α-phase [1]. This kinetic trapping phenomenon underscores the challenges in obtaining phase-pure MoB2 samples for industrial applications.
Beyond MoB2, boron-rich phases such as Mo2B5 and MoB5 exhibit increasingly complex structural motifs. Mo2B5 crystallizes in the R3m space group, comprising alternating planar and puckered boron layers that form a three-dimensional network via B-B covalent bonds [1]. At higher boron concentrations, the Pmmn-MoB5 phase emerges, featuring edge-sharing MoB12 hexagonal prisms interconnected by open B15 clusters [1]. This architecture confers exceptional rigidity, with theoretical Vickers hardness values approaching 39 GPa, near the superhardness threshold [1].
The P63/mmc-MoB3 structure serves as a precursor for higher borides. Substitution of molybdenum atoms with triangular B3 units enables composition tuning from MoB3 to MoB5. In MoB4, these substitutions generate a metastable phase 15 meV/atom above the convex hull, while MoB5 lies on the hull, marking the thermodynamic limit for boron incorporation [1].
Table 1: Crystallographic Parameters of Select Molybdenum Borides
Phase | Space Group | a (Å) | c (Å) | Hardness (GPa) |
---|---|---|---|---|
α-MoB | I41/amd | 5.54 | 4.81 | 25 |
β-MoB | Cmcm | 3.21 | 8.93 | 22 |
β-MoB2 | R3m | 5.20 | 6.35 | 30 |
Pmmn-MoB5 | Pmmn | 4.98 | 9.12 | 39 |
Boron-rich molybdenum borides exhibit pronounced vacancy ordering, particularly in the Mo1-xB3 system. In the P63/mmc-MoB3 parent structure, molybdenum vacancies at Wyckoff 2b sites are preferentially occupied by B3 triangular units [1]. These units adopt specific orientations to minimize repulsive interactions, favoring configurations where B3 triangles maximize separation within the molybdenum sublattice [1]. Monte Carlo simulations reveal that short-range order dominates at intermediate compositions (MoB4–MoB4.7), while long-range ordering emerges near MoB5 due to B3 unit repulsion [1].
X-ray diffraction studies of nonstoichiometric Mo0.8B3 demonstrate excellent agreement with models incorporating 20% molybdenum vacancy occupancy [1]. The resultant structures exhibit anisotropic thermal displacement parameters, reflecting the dynamic nature of vacancy-B3 unit interactions at elevated temperatures [1].
The Mo1-xB3 system permits continuous composition variation from x = 0 (MoB3) to x = 0.2 (Mo0.8B3). First-principles calculations show that energy minimization drives boron enrichment, with the convex hull favoring MoB4.02 (ΔH = 2 meV/atom) over stoichiometric MoB3 (ΔH = 18 meV/atom) [1]. This compositional flexibility arises from the ability of B3 units to partially occupy molybdenum sites without inducing structural collapse.
Lattice parameter trends reflect this variability: the a-axis contracts from 5.21 Å (MoB3) to 5.20 Å (MoB5), while the c-axis expands from 6.31 Å to 6.37 Å over the same range [1]. These subtle changes provide a diagnostic tool for quantifying boron content in synthetic samples.
Under hydrostatic pressure, the β-MoB2 (R3m) phase undergoes a reversible transition to the α-MoB2 (P6/mmm) structure at approximately 15 GPa [1]. This transformation is driven by the superior compressibility of the puckered β-phase boron layers, which adopt planar configurations to minimize volume. The transition exhibits hysteresis, with a 3 GPa pressure difference between compression and decompression cycles [1].
The stability field of molybdenum borides is bounded by boron content and external conditions. At ambient pressure, MoB5 represents the boron-richest stable phase, with higher borides (e.g., MoB6) lying >50 meV/atom above the convex hull [1]. Under extreme pressures (>30 GPa), ab initio molecular dynamics simulations predict decomposition into elemental molybdenum and boron-rich phases, though experimental validation remains pending [1].
Temperature modulates these stability limits, with entropy stabilizing high-symmetry phases at elevated temperatures. For instance, the β-MoB phase becomes dominant above 1,900 K, despite its higher enthalpy relative to α-MoB [1]. This interplay between enthalpy and entropy creates complex phase diagrams requiring advanced computational methods for accurate mapping.